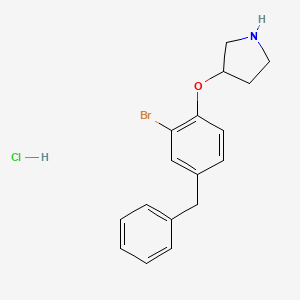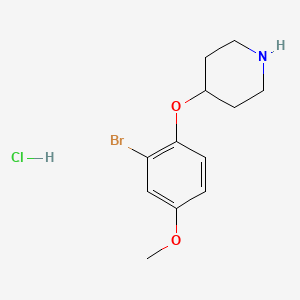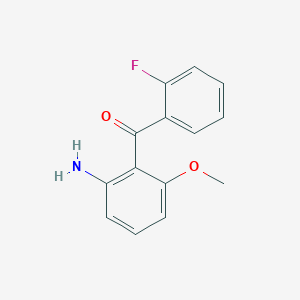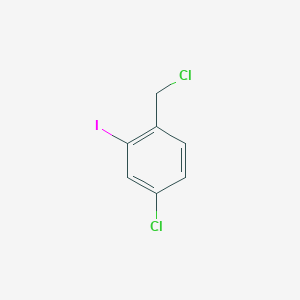
Benzene, 4-chloro-1-(chloromethyl)-2-iodo-
Übersicht
Beschreibung
“Benzene, 4-chloro-1-(chloromethyl)-2-iodo-” is a complex organic compound. It’s a derivative of benzene, which is one of the fundamental structures in organic chemistry . The compound has a molecular weight of 161.029 .
Molecular Structure Analysis
The molecular structure of “Benzene, 4-chloro-1-(chloromethyl)-2-iodo-” would consist of a benzene ring with chloromethyl and iodo substituents at the 4 and 2 positions, respectively . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzene, 4-chloro-1-(chloromethyl)-2-iodo-” would be influenced by its molecular structure. For example, its boiling point, melting point, and solubility would depend on the nature of the chloromethyl and iodo substituents .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives, closely related to Benzene, 4-chloro-1-(chloromethyl)-2-iodo-, are pivotal in supramolecular chemistry for their self-assembly into one-dimensional, nanometer-sized rod-like structures. These structures are stabilized by threefold hydrogen bonding, showcasing the compound's versatile role in nanotechnology, polymer processing, and biomedical applications. This versatility is attributed to its adaptable nature, promising a bright future for commercial applications (Cantekin, T. D. de Greef, & A. Palmans, 2012).
Environmental Remediation Strategies
The environmental persistence and toxicity of chlorobenzenes, related to Benzene, 4-chloro-1-(chloromethyl)-2-iodo-, necessitate effective remediation strategies. Research indicates that these compounds, due to their widespread environmental presence and potential bioaccumulation, are significant pollutants. Strategies for their remediation include enhanced fate processes like dechlorination under anaerobic conditions, leading to the formation of less chlorinated, more degradable compounds. These findings underline the importance of developing comprehensive techniques that combine dechlorination and biodegradation for effective soil remediation (Brahushi, F. Kengara, Y. Song, X. Jiang, J. Munch, & F. Wang, 2017).
Health Impact Studies
Studies have linked Benzene exposure to various health issues, particularly leukemia, by causing chromosomal aberrations. Although most research focuses on broader benzene exposure, the insights are relevant to understanding the potential risks associated with Benzene, 4-chloro-1-(chloromethyl)-2-iodo-. Chromosomal aberrations in peripheral blood lymphocytes correlated with cancer risk highlight the importance of monitoring and mitigating exposure to such compounds (Zhang, Eastmond, & Smith, 2002).
Biodegradation of Aromatic Hydrocarbons
Research on the biodegradation of polycyclic aromatic hydrocarbons (PAHs), which are structurally related to Benzene, 4-chloro-1-(chloromethyl)-2-iodo-, provides insights into environmental detoxification processes. These studies emphasize microbial degradation as a primary pathway for mitigating the environmental impact of such compounds, offering strategies for enhancing bioremediation efforts (Haritash & Kaushik, 2009).
Safety And Hazards
As with any chemical compound, “Benzene, 4-chloro-1-(chloromethyl)-2-iodo-” could potentially pose safety hazards. For example, it could be harmful if ingested, inhaled, or if it comes into contact with the skin . Therefore, appropriate safety precautions should be taken when handling this compound .
Eigenschaften
IUPAC Name |
4-chloro-1-(chloromethyl)-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTOEUJWIMYGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 4-chloro-1-(chloromethyl)-2-iodo- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374564.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374565.png)
![4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1374566.png)
![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)
![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)
![3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374574.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)
![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)
![Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374577.png)
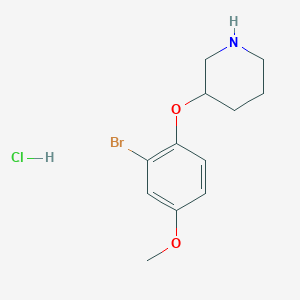
![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)
